Cas no 3923-19-1 (6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-)

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- structure
3923-19-1 structure
Productnaam:6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-
CAS-nummer:3923-19-1
MF:C16H10O5
MW:282.247604846954
CID:5571474

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Benzofurancarboxylic acid, 6-hydroxy-2-(2-hydroxy-4-methoxyphenyl)-, δ-lactone (6CI,7CI)
    • 9-Hydroxy-3-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
    • 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-
    • Inchi: 1S/C16H10O5/c1-19-9-3-5-11-13(7-9)21-16(18)14-10-4-2-8(17)6-12(10)20-15(11)14/h2-7,17H,1H3
    • InChI-sleutel: YQBVKPREVBFWSA-UHFFFAOYSA-N
    • LACHT: C12=C(C3=CC=C(C=C3OC1=O)OC)OC1C2=CC=C(C=1)O

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Referentie
反应条件 :
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy
By Tang, Yingzhan et al, Journal of Organic Chemistry, 2017, 82(20), 11102-11109

Productiemethode 2

Reactievoorwaarden
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Referentie
Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy
By Tang, Yingzhan et al, Journal of Organic Chemistry, 2017, 82(20), 11102-11109

Productiemethode 3

Reactievoorwaarden
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Referentie
反应条件 :
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
By Yan, Qinfang et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

Productiemethode 4

Reactievoorwaarden
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Referentie
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
By Yan, Qinfang et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

Productiemethode 5

Reactievoorwaarden
1.1R:NaOH, S:H2O, 1 h, 40°C; 8 h, 40°C; 40°C → rt
1.2R:HCl, S:H2O, pH 1-2
2.1R:HCl, R:SnCl2, 3 h, 80°C
3.1R:NaOH, C:10380-28-6, S:H2O, 10 h, 110°C
3.2R:HCl, S:H2O, pH 1-2
4.1R:Et3N, S:Ac2O, 6 h, rt → 110°C
5.1C:Cu(OAc)2, C:1,10-Phenanthroline, S:H2O, S:DMSO, 18 h, rt → 135°C
Referentie
Copper-catalyzed intramolecular cross dehydrogenative coupling approach to coumestans from 2'-hydroxyl-3-arylcoumarins
By Song, Xianheng et al, RSC Advances, 2019, 9(30), 17391-17398

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Raw materials

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Preparation Products

Artikelen aanbevelen

Aanbevolen leveranciers
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.